molecular formula C14H16FNO3S2 B3013983 4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1351604-75-5

4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B3013983
CAS No.: 1351604-75-5
M. Wt: 329.4
InChI Key: VWHMLTZBRCTWIO-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. The N-linked side chain comprises a hydroxyethyl group connected to a 3-methylthiophene ring. The hydroxyl and thiophene moieties may enhance solubility and target binding, respectively.

Properties

IUPAC Name

4-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S2/c1-9-5-6-20-14(9)13(17)8-16-21(18,19)11-3-4-12(15)10(2)7-11/h3-7,13,16-17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHMLTZBRCTWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiophene Derivative: The synthesis begins with the preparation of the 3-methylthiophene-2-yl derivative through a series of reactions involving thiophene and methylation agents.

    Introduction of the Fluoro Group: The next step involves the introduction of the fluoro group at the 4-position of the benzene ring. This can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The sulfonamide group in this compound allows it to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. By inhibiting enzymes involved in this pathway, the compound demonstrates significant antimicrobial properties against various bacterial strains. Studies have shown that sulfonamides can effectively target both Gram-positive and Gram-negative bacteria, providing a broad-spectrum antibacterial effect .

Antitumor Potential

Recent investigations have suggested that compounds with structures similar to 4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide may exhibit antiproliferative effects against cancer cell lines. Molecular docking studies indicate potential interactions with epidermal growth factor receptors (EGFR), which play a vital role in cancer cell signaling pathways . This suggests that the compound could be explored as a candidate for cancer therapeutics.

Drug Development

The unique structural features of this compound make it suitable for further modifications aimed at enhancing its pharmacological properties. For instance, fluorine substitution has been shown to improve the binding affinity of similar compounds to their biological targets, facilitating better therapeutic outcomes .

Radiolabeling for Imaging

The ability to incorporate fluorine into the structure allows for radiolabeling, which can be utilized in positron emission tomography (PET) imaging. This application is particularly valuable in drug development and diagnosis, enabling researchers to visualize the distribution and metabolism of the compound within biological systems .

Industrial Production

For large-scale production, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may enhance efficiency .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial PropertiesDemonstrated effectiveness against multiple bacterial strains due to inhibition of folate synthesis
Antitumor ActivityPotential antiproliferative effects on cancer cell lines; interactions with EGFR indicated
Radiolabeling ApplicationsSuccessful incorporation of fluorine for PET imaging; enhanced pharmacological properties noted

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition disrupts the production of essential nucleotides, leading to the antimicrobial effect. Additionally, the compound’s unique structure may enable it to interact with other biological targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Features of Selected Sulfonamide Derivatives

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Potential Applications References
Target Compound Benzenesulfonamide 4-Fluoro, 3-methyl; hydroxyethyl-3-methylthiophene ~325 Pharmaceutical (e.g., enzyme inhibition)
N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r) Benzenesulfonamide 4-Methyl; indole-ethyl with acetylphenyl ~400 Organic synthesis intermediate
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Methanesulfonamide 4-Fluoro-phenyl; pyrimidinyl with formyl/isopropyl ~450 Drug candidate (e.g., kinase inhibitor)
Triflusulfuron methyl ester Triazinyl-sulfonylurea Trifluoroethoxy, dimethylamino-triazine ~435 Herbicide (sulfonylurea class)

Key Observations:

Core Structure Variability :

  • The target compound and 3r share a benzenesulfonamide core but differ in side-chain complexity. The target’s hydroxyethyl-thiophene side chain contrasts with 3r ’s indole-ethyl-acetylphenyl group, which may influence receptor specificity .
  • Triflusulfuron methyl ester () belongs to the sulfonylurea class, emphasizing the diversity of sulfonamide applications from pharmaceuticals to agrochemicals .

Functional Group Impact: The 4-fluoro substituent in the target compound likely enhances metabolic stability compared to non-halogenated analogs (e.g., 3r) . The hydroxyethyl group in the target may improve aqueous solubility, a critical factor for bioavailability, whereas 3r’s acetylphenyl group introduces steric bulk that could hinder membrane permeability .

Synthetic Routes :

  • 3r was synthesized using a gold-catalyzed reaction ([Au(JohnPhos)(NTf₂)]), highlighting advanced catalytic methods for complex sulfonamides .
  • The target compound’s synthesis likely involves nucleophilic substitution of a sulfonyl chloride with an amine-containing side chain, a common strategy for sulfonamides.

Pharmacological and Physicochemical Considerations

  • Solubility and Bioavailability : The hydroxyethyl group in the target compound may confer higher solubility than 3r or the pyrimidine-based methanesulfonamide from , which has a lipophilic isopropyl group .
  • Target Binding : The 3-methylthiophene moiety in the target compound could engage in π-π stacking or hydrophobic interactions with enzyme active sites, analogous to the indole ring in 3r .
  • Stability : Fluorine substitution (as in the target and N-[4-(4-fluoro-phenyl)...methanesulfonamide ) often reduces susceptibility to oxidative metabolism, extending half-life .

Biological Activity

4-Fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may influence its interaction with biological targets.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H16FNO3S2
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 1351604-75-5

The biological activity of this compound is primarily attributed to its sulfonamide group, which can mimic para-aminobenzoic acid (PABA). This structural similarity allows it to inhibit enzymes involved in folate synthesis, which is crucial for the growth and proliferation of bacteria. By disrupting nucleotide synthesis, the compound exhibits antimicrobial properties.

Antimicrobial Properties

Research indicates that sulfonamides like this compound are effective against a variety of bacterial strains due to their mechanism of action targeting folate biosynthesis.

Antitumor Activity

Preliminary studies have suggested that compounds with similar structures may exhibit antiproliferative effects against cancer cell lines. For instance, molecular docking studies have indicated potential interactions with epidermal growth factor receptors (EGFR), which are crucial in cancer cell signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialInhibition of bacterial growth; effective against Gram-positive and Gram-negative strains
AntitumorPotential antiproliferative effects observed in cell line studies
Enzyme InhibitionInhibits enzymes involved in folate synthesis

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various sulfonamide derivatives, this compound was tested against several bacterial strains. The results demonstrated significant inhibition zones, indicating its potential as an effective antimicrobial agent.

Case Study: Antitumor Potential

A molecular docking study explored the interaction between this compound and EGFR. The findings suggested that the compound could bind effectively to the active site of the receptor, potentially blocking downstream signaling pathways implicated in tumor growth.

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